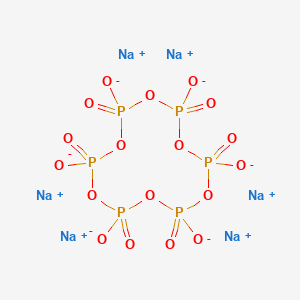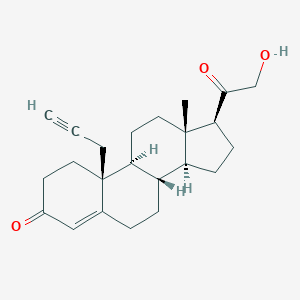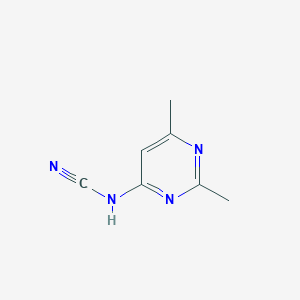
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) is an organic compound that has been widely used in scientific research applications. It is a nitrogen-containing compound that has been synthesized by various methods. Cyanamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of cyanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. Cyanamide has been found to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol.
Effets Biochimiques Et Physiologiques
Cyanamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the activation of immune cells. It has also been found to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in laboratory experiments, including its low cost and availability. However, it also has several limitations, including its toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of cyanamide in scientific research. These include the study of its effects on various metabolic pathways, the development of new synthetic methods, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, cyanamide is a valuable tool for scientific research, with a range of biochemical and physiological effects. Its synthesis, mechanism of action, and advantages and limitations for lab experiments have been discussed. The future directions for the use of cyanamide in scientific research have also been outlined.
Méthodes De Synthèse
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with hydrochloric acid or by the oxidation of urea. The most commonly used method for synthesizing cyanamide is by the reaction of calcium cyanamide with water. This method is known as the Frank-Caro process.
Applications De Recherche Scientifique
Cyanamide has been used in various scientific research applications, including the study of plant growth, the synthesis of pharmaceuticals, and the treatment of alcoholism. It has been found to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
Propriétés
Numéro CAS |
1791-91-9 |
|---|---|
Nom du produit |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)-(9CI) |
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
(2,6-dimethylpyrimidin-4-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-5-3-7(9-4-8)11-6(2)10-5/h3H,1-2H3,(H,9,10,11) |
Clé InChI |
IQBXLFVXEBWJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NC#N |
SMILES canonique |
CC1=CC(=NC(=N1)C)NC#N |
Synonymes |
Cyanamide, (2,6-dimethyl-4-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




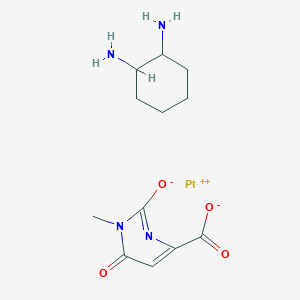

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
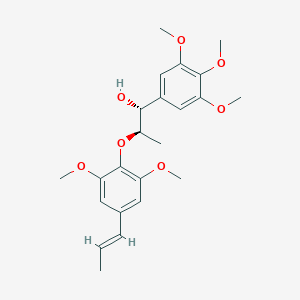
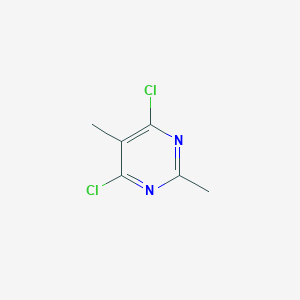
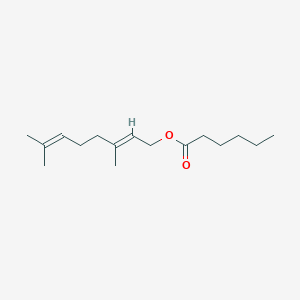
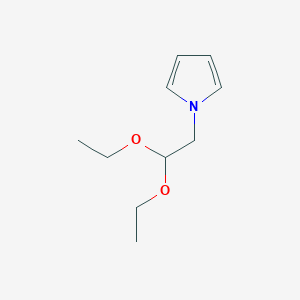

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)

